molecular formula C14H19ClN2O3 B5289706 (3S*,4R*)-1-(3-chloro-5-methoxybenzoyl)-3-methoxypiperidin-4-amine

(3S*,4R*)-1-(3-chloro-5-methoxybenzoyl)-3-methoxypiperidin-4-amine

Cat. No.: B5289706
M. Wt: 298.76 g/mol
InChI Key: WRYAEYDKPNUWPR-OLZOCXBDSA-N
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Description

(3S*,4R*)-1-(3-chloro-5-methoxybenzoyl)-3-methoxypiperidin-4-amine is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods and has been extensively studied to understand its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

The mechanism of action of (3S*,4R*)-1-(3-chloro-5-methoxybenzoyl)-3-methoxypiperidin-4-amine involves its binding to the dopamine transporter, which inhibits the reuptake of dopamine. This leads to an increase in dopamine levels in the brain, which can result in various physiological and biochemical effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects, including an increase in dopamine levels, changes in brain activity, and alterations in behavior. These effects can be useful in the study of addiction and drug abuse.

Advantages and Limitations for Lab Experiments

One advantage of using (3S*,4R*)-1-(3-chloro-5-methoxybenzoyl)-3-methoxypiperidin-4-amine in lab experiments is its ability to act as a dopamine transporter blocker, which can be useful in the study of addiction and drug abuse. However, one limitation of this compound is its potential toxicity, which can limit its use in certain studies.

Future Directions

There are several future directions for the study of (3S*,4R*)-1-(3-chloro-5-methoxybenzoyl)-3-methoxypiperidin-4-amine. One direction is the development of more efficient synthesis methods that can produce higher yields of the compound. Another direction is the study of its potential applications in the treatment of other disorders, such as depression and anxiety. Additionally, further research is needed to understand the long-term effects of this compound on the brain and behavior.

Synthesis Methods

The synthesis of (3S*,4R*)-1-(3-chloro-5-methoxybenzoyl)-3-methoxypiperidin-4-amine has been achieved using various methods, including the reaction of 3-chloro-5-methoxybenzoic acid with 3-methoxypiperidin-4-amine in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). Other methods include the use of acid chlorides or acid anhydrides as coupling agents.

Scientific Research Applications

(3S*,4R*)-1-(3-chloro-5-methoxybenzoyl)-3-methoxypiperidin-4-amine has been used in various scientific research studies. One application of this compound is in the study of addiction and drug abuse. Studies have shown that this compound can act as a dopamine transporter blocker, which can help in the treatment of addiction and drug abuse.

Properties

IUPAC Name

[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(3-chloro-5-methoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3/c1-19-11-6-9(5-10(15)7-11)14(18)17-4-3-12(16)13(8-17)20-2/h5-7,12-13H,3-4,8,16H2,1-2H3/t12-,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYAEYDKPNUWPR-OLZOCXBDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(CCC1N)C(=O)C2=CC(=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1CN(CC[C@H]1N)C(=O)C2=CC(=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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